molecular formula C6H13F2N B13329171 (3,3-Difluoropropyl)(propyl)amine

(3,3-Difluoropropyl)(propyl)amine

Cat. No.: B13329171
M. Wt: 137.17 g/mol
InChI Key: VKNPXVSLQQQWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Difluoropropyl)(propyl)amine is an organic compound characterized by the presence of both difluoropropyl and propyl groups attached to an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropropyl)(propyl)amine typically involves the reaction of 3,3-difluoropropylamine with propyl halides under controlled conditions. One common method is the nucleophilic substitution reaction where 3,3-difluoropropylamine reacts with propyl bromide or propyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoropropyl)(propyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted amines or other functionalized derivatives.

Scientific Research Applications

(3,3-Difluoropropyl)(propyl)amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,3-Difluoropropyl)(propyl)amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of the difluoropropyl group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-N-propyl-1-propanamine: A closely related compound with similar structural features but different functional groups.

    3,3,3-Trifluoropropylamine: Another fluorinated amine with distinct chemical properties and applications.

Uniqueness

(3,3-Difluoropropyl)(propyl)amine is unique due to the presence of both difluoropropyl and propyl groups, which confer specific chemical and physical properties

Properties

Molecular Formula

C6H13F2N

Molecular Weight

137.17 g/mol

IUPAC Name

3,3-difluoro-N-propylpropan-1-amine

InChI

InChI=1S/C6H13F2N/c1-2-4-9-5-3-6(7)8/h6,9H,2-5H2,1H3

InChI Key

VKNPXVSLQQQWNK-UHFFFAOYSA-N

Canonical SMILES

CCCNCCC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.